
Ethyl 2-oxocyclotridecanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxocyclotridecanecarboxylate: is an organic compound with the molecular formula C16H28O3 and a molecular weight of 268.39 g/mol . It is a cyclic ester, specifically a β-keto ester, which is characterized by the presence of a keto group (C=O) adjacent to the ester functional group (COOR). This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclotridecanecarboxylate can be synthesized through the esterification of 2-oxocyclotridecanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxocyclotridecanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Ethyl 2-oxocyclotridecanecarboxylate is utilized in various scientific research applications, including:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmacologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-oxocyclotridecanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These reactions enable the compound to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .
Comparison with Similar Compounds
Ethyl 2-oxocyclotridecanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclopentanecarboxylate: A smaller cyclic β-keto ester with similar reactivity but different ring size and steric properties.
Ethyl 2-methyl-3-indolylglyoxylate: Another β-keto ester with an indole ring, used in different synthetic applications.
Ethyl 2-methyl-2-nitropropionate: A nitro-substituted ester with distinct reactivity and applications.
The uniqueness of this compound lies in its larger ring size, which imparts different steric and electronic properties, making it suitable for specific synthetic and research applications .
Properties
CAS No. |
22591-34-0 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl 2-oxocyclotridecane-1-carboxylate |
InChI |
InChI=1S/C16H28O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15(14)17/h14H,2-13H2,1H3 |
InChI Key |
NPCVXHMHPIUEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

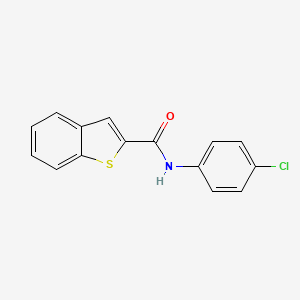
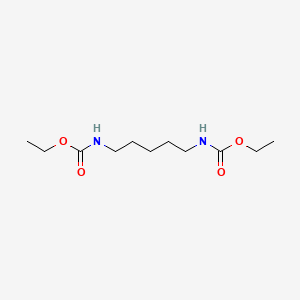
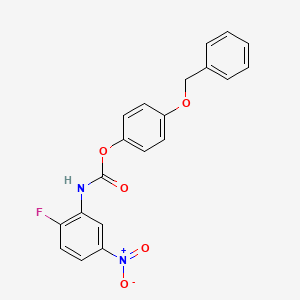
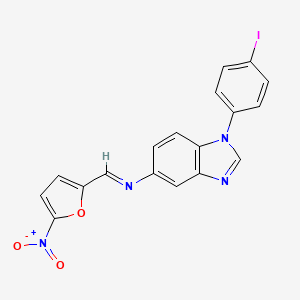
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
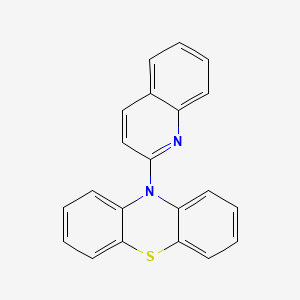

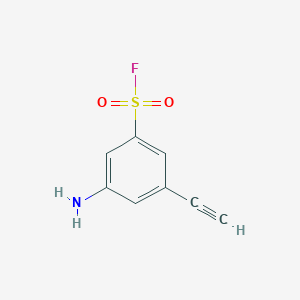
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)

